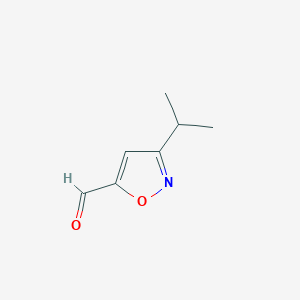
3-Isopropylisoxazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 3-Isopropylisoxazole-5-carbaldehyde often involves the reaction of sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, a process highlighted for its safety and efficiency, avoiding the generation of hazardous explosives and yielding the products essentially quantitatively (Journet et al., 2001). Another approach is the intramolecular reaction of propargylamides with Pd(II) salts, offering a valuable synthetic pathway to 5-oxazolecarbaldehydes, which might be analogous to the synthesis of 3-Isopropylisoxazole-5-carbaldehydes due to the similar structural motifs (Beccalli et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-Isopropylisoxazole-5-carbaldehyde and related compounds is crucial for understanding their chemical reactivity. The structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles indicate that the equilibrium position depends on the electronic properties of the substituent, which could similarly affect the properties of isoxazole derivatives (L'abbé et al., 1990).
Chemical Reactions and Properties
Isoxazole derivatives exhibit a variety of chemical reactions depending on their substitution pattern. For instance, 5-azido-4-formyloxazoles demonstrate instability in solution, leading to decomposition or rearrangement reactions, such as the Cornforth rearrangement for isopropyl and tert-butyl derivatives (L'abbé et al., 1993). This instability and reactivity towards rearrangements may be relevant when considering the chemical behavior of 3-Isopropylisoxazole-5-carbaldehyde.
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on 3-Isopropylisoxazole-5-carbaldehyde is not available, understanding the general behavior of similar compounds can provide insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives are significantly influenced by their electronic structure and the presence of substituents. For example, the reactivity of isoxazole compounds with carbonyl compounds under different conditions can lead to a variety of reaction products, indicating a wide range of potential chemical transformations (Kashima et al., 1976).
Wissenschaftliche Forschungsanwendungen
Synthesis and Stability : A study conducted by L'abbé et al. (1993) explored the synthesis and thermolysis of 5-azidooxazole-4-carbaldehydes, which are related to 3-Isopropylisoxazole-5-carbaldehyde. They discovered these compounds to be unstable in solution at room temperature, leading to interesting decomposition pathways, including the Cornforth rearrangement (L'abbé, Ilisiu, Dehaen, & Toppet, 1993).
Molecular Rearrangements : Another study by L'abbé et al. (1990) investigated the molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be synthesized using derivatives of 3-Isopropylisoxazole-5-carbaldehyde. The study provided insights into the equilibrium positions of these isomers and their dependence on the electronic properties of substituents (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Efficient Synthesis of Triazole Derivatives : Journet et al. (2001) developed a method for synthesizing various 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, highlighting a mild and safe process. This process involved reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, relevant to 3-Isopropylisoxazole-5-carbaldehyde derivatives (Journet, Cai, Kowal, & Larsen, 2001).
Synthesis and Antimicrobial Activity : Balaswamy et al. (2012) reported the synthesis of new benzoxazole derivatives starting from methyl 2-substituted benzoxazole-5-carboxylate, which includes the formation of benzoxazole-5-carbaldehyde derivatives. These compounds were screened for antimicrobial activity, suggesting potential biomedical applications (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Synthesis of Pyrazolo[3,4-b]pyridines : Jachak et al. (2005) described the synthesis of pyrazolo[3,4-b]pyridine derivatives via Friedländer condensation, involving 5-aminopyrazole-4-carbaldehydes and α-methylene ketones. This research is relevant due to the structural similarities with 3-Isopropylisoxazole-5-carbaldehyde (Jachak, Avhale, Tantak, Toche, Reidlinger, & Stadlbauer, 2005).
Antimicrobial Activities of Triazole Derivatives : Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The synthesis and functionalization of these triazole derivatives have implications for the utilization of 3-Isopropylisoxazole-5-carbaldehyde in similar contexts (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Isoxazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their diverse chemical structure .
Mode of Action
It’s known that isoxazoles can interact with their targets in various ways, depending on their chemical structure .
Biochemical Pathways
Isoxazoles, in general, are involved in a wide range of biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Eigenschaften
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7-3-6(4-9)10-8-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWQUXNKNVGYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylisoxazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



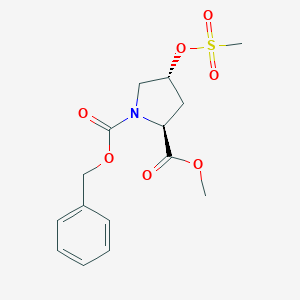

![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
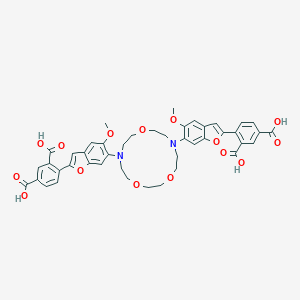

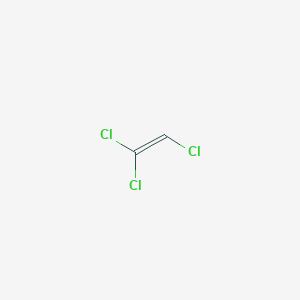


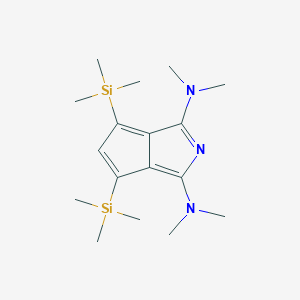
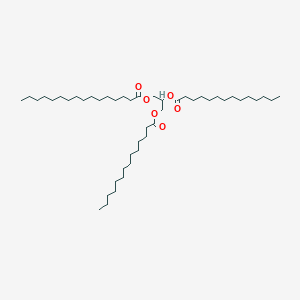


![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-, ethyl ester](/img/structure/B50612.png)
